
CANCA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CANCA, also known as Concanamycin A, is a macrolide antibiotic that belongs to the family of plecomacrolides. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is known for its potent inhibitory effects on vacuolar-type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments in eukaryotic cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Concanamycin A is complex due to its large and intricate structure. It involves multiple steps, including the formation of macrolactone rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of simpler building blocks, which are then assembled through a series of condensation reactions, cyclizations, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Concanamycin A is primarily achieved through fermentation processes using Streptomyces diastatochromogenes. The bacterium is cultured in a nutrient-rich medium, and the production of Concanamycin A is induced under specific conditions. After fermentation, the compound is extracted from the culture broth using organic solvents and purified through chromatographic techniques to obtain a high-purity product.
化学反应分析
Types of Reactions
Concanamycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of Concanamycin A with modified functional groups, which can exhibit different biological activities.
科学研究应用
Concanamycin A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of V-ATPases.
Biology: It helps in understanding the role of V-ATPases in cellular processes such as endocytosis, protein degradation, and ion homeostasis.
Medicine: Concanamycin A is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new antibiotics and as a lead compound for designing V-ATPase inhibitors.
作用机制
Concanamycin A exerts its effects by binding to the V-ATPase enzyme, inhibiting its activity. This inhibition prevents the acidification of intracellular compartments, disrupting various cellular processes. The molecular targets of Concanamycin A include the subunits of the V-ATPase complex, and its action involves blocking the proton translocation pathway, leading to a loss of proton gradient and cellular dysfunction.
相似化合物的比较
Similar Compounds
Bafilomycin A1: Another macrolide antibiotic that inhibits V-ATPases.
Salicylihalamide A: A marine natural product with V-ATPase inhibitory activity.
Archazolid: A potent V-ATPase inhibitor with a different structural framework.
Uniqueness
Concanamycin A is unique due to its specific binding affinity and inhibitory potency towards V-ATPases. Compared to similar compounds, it has a distinct macrolide structure that contributes to its high specificity and effectiveness in inhibiting V-ATPases. This makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr/q+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKKSOQLQEJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.90766 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22541-14-6 |
Source


|
| Record name | Praseodymium, ion(Pr3 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

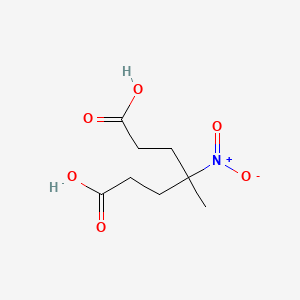
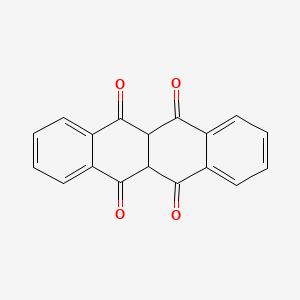
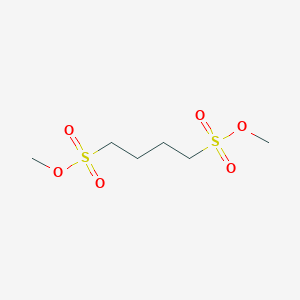
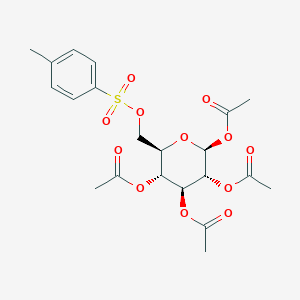
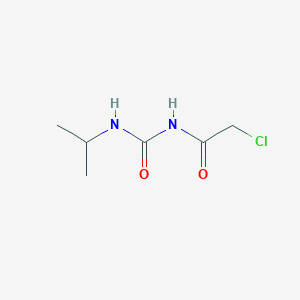
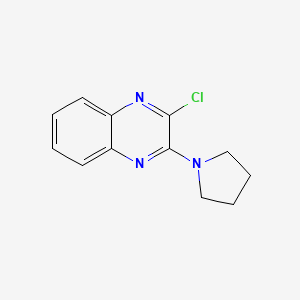
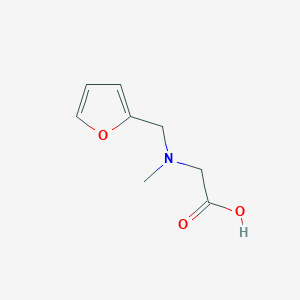
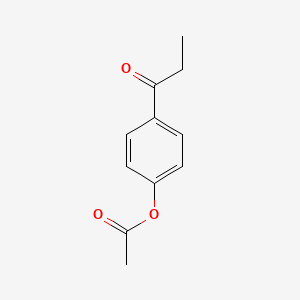
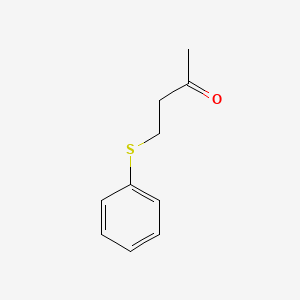
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
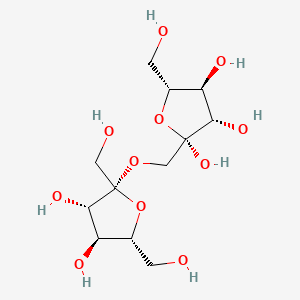
![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)

